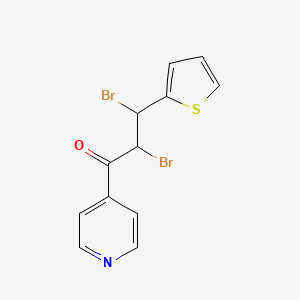
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one is an organic compound that features a pyridine ring, a thiophene ring, and two bromine atoms. This compound is of interest in various fields of chemistry due to its unique structure and potential reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one typically involves the bromination of a precursor compound. One possible route is the bromination of 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors could be considered to optimize the process.
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: The thiophene ring can be oxidized under certain conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Major Products Formed
Substitution: Products will vary depending on the nucleophile used.
Reduction: The major product would be 1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one.
Oxidation: Oxidized derivatives of the thiophene ring.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in the study of biological pathways involving brominated compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Possible applications in the development of new materials or as a reagent in industrial processes.
Mécanisme D'action
The mechanism of action of 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dibromo-1-(pyridin-4-yl)propan-1-one: Lacks the thiophene ring.
1-(Pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one: Lacks the bromine atoms.
2,3-Dibromo-1-(thiophen-2-yl)propan-1-one: Lacks the pyridine ring.
Uniqueness
The presence of both the pyridine and thiophene rings, along with the bromine atoms, makes 2,3-Dibromo-1-(pyridin-4-yl)-3-(thiophen-2-yl)propan-1-one unique
Propriétés
Numéro CAS |
89566-92-7 |
|---|---|
Formule moléculaire |
C12H9Br2NOS |
Poids moléculaire |
375.08 g/mol |
Nom IUPAC |
2,3-dibromo-1-pyridin-4-yl-3-thiophen-2-ylpropan-1-one |
InChI |
InChI=1S/C12H9Br2NOS/c13-10(9-2-1-7-17-9)11(14)12(16)8-3-5-15-6-4-8/h1-7,10-11H |
Clé InChI |
RASZHZOJNSZPAT-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(C(C(=O)C2=CC=NC=C2)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


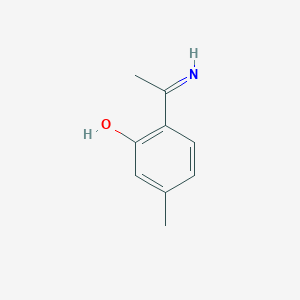

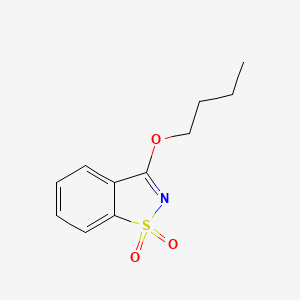
![5-Phenyl-2-[(2-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14374244.png)
![1-[Hydroxy(phenyl)phosphinothioyl]cyclohexan-1-ol](/img/structure/B14374246.png)
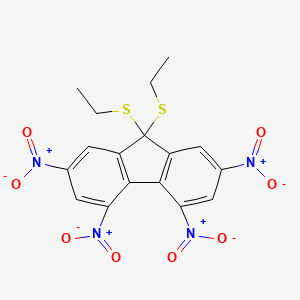

![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(pyrrolidin-1-yl)butanamide](/img/structure/B14374267.png)
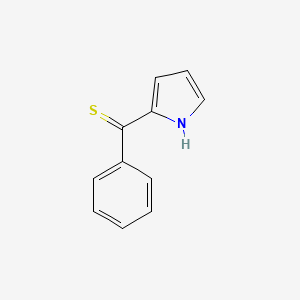
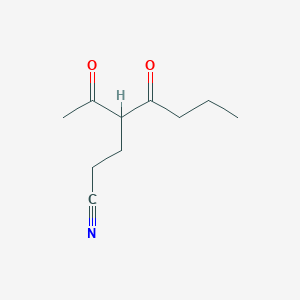
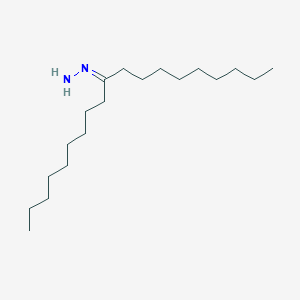

![N-{[4-(Morpholin-2-yl)phenyl]methylidene}morpholine-4-carbothioamide](/img/structure/B14374288.png)

